2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-3-fluoronaphthalene-1-carbonitrile;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MRTX9768 (hydrochloride) is a potent, selective, orally active, first-in-class inhibitor of the PRMT5-MTA complex. It is designed to selectively target MTAP-deleted tumors, which are prevalent in various cancers with high unmet medical needs, such as mesothelioma, pancreatic cancer, and lung squamous cell carcinoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MRTX9768 (hydrochloride) involves a fragment-based approach. The initial fragment hit was identified through an SPR binding assay with the PRMT5-MTA complex. The binding mode was determined by X-ray crystallography, which revealed productive interactions with key residues of PRMT5 and the co-liganded MTA .
Further optimization involved the addition of functional groups to enhance binding affinity and selectivity. For example, the addition of methylpyrazole increased binding to the PRMT5-MTA complex by forming a key hydrogen bond, while the addition of cyanofluorophenyl increased potency through additional interactions .
Industrial Production Methods
Industrial production methods for MRTX9768 (hydrochloride) are not explicitly detailed in the available literature. the compound is synthesized using standard organic synthesis techniques, followed by purification and formulation for oral administration .
Chemical Reactions Analysis
Types of Reactions
MRTX9768 (hydrochloride) primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its activity is based on its ability to bind selectively to the PRMT5-MTA complex .
Common Reagents and Conditions
The synthesis involves reagents that facilitate the formation of hydrogen bonds and other non-covalent interactions with the PRMT5-MTA complex. Conditions typically include controlled temperatures and the use of solvents like DMSO for solubility .
Major Products Formed
The major product formed from the synthesis of MRTX9768 (hydrochloride) is the compound itself, which is then formulated for oral administration .
Scientific Research Applications
MRTX9768 (hydrochloride) has significant applications in scientific research, particularly in the field of cancer therapy. It is used to study the inhibition of the PRMT5-MTA complex in MTAP-deleted cancer cells. This selective inhibition is based on the concept of synthetic lethality, where the compound targets cancer cells with specific genetic deletions, sparing normal cells .
In xenograft studies, oral administration of MRTX9768 (hydrochloride) demonstrated dose-dependent inhibition of SDMA in MTAP-deleted tumors, with less SDMA modulation observed in bone marrow . This indicates its potential for improved therapeutic index and reduced side effects compared to non-selective PRMT5 inhibitors .
Mechanism of Action
MRTX9768 (hydrochloride) exerts its effects by selectively binding to the PRMT5-MTA complex in MTAP-deleted cancer cells. PRMT5 is a methyltransferase that adds symmetric dimethylarginine (SDMA) modifications to proteins, which is essential for cell survival. MTAP deletion increases cellular concentrations of MTA, an inhibitory co-factor that competes with the activating co-factor SAM for binding to PRMT5 .
By binding to the PRMT5-MTA complex, MRTX9768 (hydrochloride) stabilizes the catalytically inactive form of PRMT5, leading to selective inhibition of cancer cell proliferation .
Comparison with Similar Compounds
MRTX9768 (hydrochloride) is unique in its selective inhibition of the PRMT5-MTA complex. Other PRMT5 inhibitors do not exhibit this selectivity and can lead to broader inhibition of PRMT5, resulting in potential side effects .
Similar Compounds
MRTX9768 (hydrochloride) represents a significant advancement in the development of selective PRMT5 inhibitors, offering potential for more effective and safer cancer therapies.
Properties
IUPAC Name |
2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-3-fluoronaphthalene-1-carbonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN6O.ClH/c1-31-23(22-18(10-26)15-5-3-2-4-13(15)9-20(22)25)19(12-28-31)14-6-7-16-17(8-14)21(11-27)29-30-24(16)32;/h2-9,12H,11,27H2,1H3,(H,30,32);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFWHHKMANIFQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=CC3=C(C=C2)C(=O)NN=C3CN)C4=C(C5=CC=CC=C5C=C4F)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN6O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.